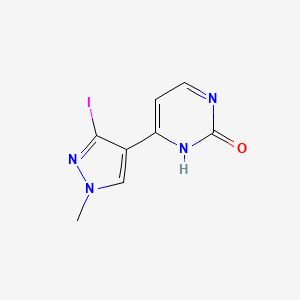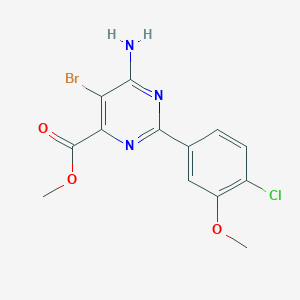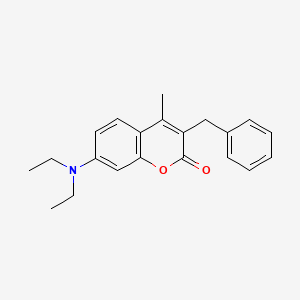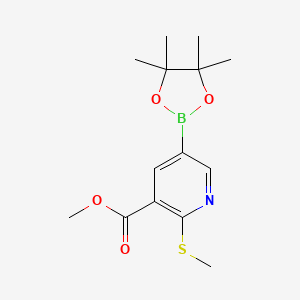
2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyridine ring substituted with amino groups at positions 2 and 4, a dibenzyl group at position 1, and a carboxamide group at position 3. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The starting material, 2,4-diamino-6-hydroxypyrimidine, undergoes chlorination to introduce a chlorine atom at the desired position.
Nucleophilic Substitution: The chlorinated intermediate is then subjected to nucleophilic substitution with a dibenzylamine to introduce the dibenzyl group.
Iodination: The intermediate is further iodinated to facilitate subsequent coupling reactions.
Suzuki Reaction: A Suzuki coupling reaction is performed to introduce the carboxamide group at position 3.
Deprotection: Finally, any protecting groups used during the synthesis are removed to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
2,4-Diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The dibenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4-Diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving pyridine derivatives and their interactions with biomolecules.
Mecanismo De Acción
The mechanism by which 2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of amino and carboxamide groups allows for hydrogen bonding and other interactions with target molecules, influencing their function and pathways involved .
Comparación Con Compuestos Similares
Similar compounds to 2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide include:
2,4-Diaminopyrimidine derivatives: These compounds share the diaminopyrimidine core and have been studied for their biological activities.
1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile derivatives: These compounds have similar structural features and undergo similar chemical reactions.
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido derivatives: These compounds are used in medicinal chemistry for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dibenzyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
81975-60-2 |
|---|---|
Fórmula molecular |
C20H20N4O2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2,4-diamino-N,1-dibenzyl-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c21-16-11-17(25)24(13-15-9-5-2-6-10-15)19(22)18(16)20(26)23-12-14-7-3-1-4-8-14/h1-11H,12-13,21-22H2,(H,23,26) |
Clave InChI |
ARUROLIWAHYIST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C(=O)C=C2N)CC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)

![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)


![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)

![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)




